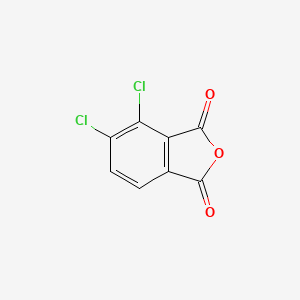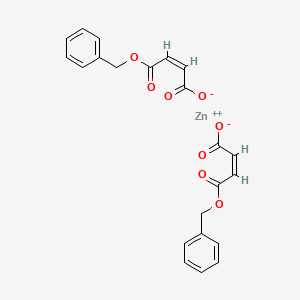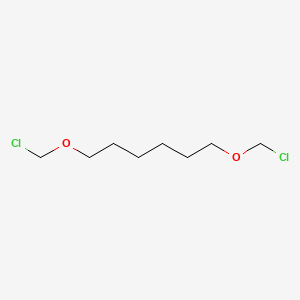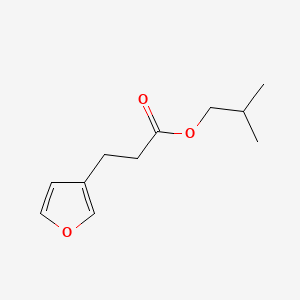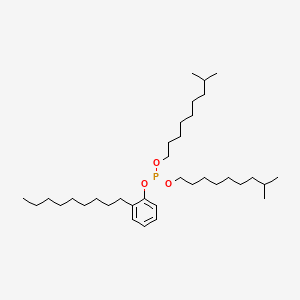
Benzoic acid, 6-(acetylamino)-3-bromo-2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide benzoïque, 6-(acétylamino)-3-bromo-2-chloro- est un dérivé de l'acide benzoïque, caractérisé par la présence de substituants acétylamino, bromo et chloro sur le cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide benzoïque, 6-(acétylamino)-3-bromo-2-chloro- implique généralement des réactions organiques en plusieurs étapes. Une méthode courante est l'acétylation de l'acide 6-amino-3-bromo-2-chlorobenzoïque en utilisant de l'anhydride acétique en présence d'un catalyseur tel que la pyridine. La réaction est effectuée sous reflux pour assurer une acétylation complète. Le produit est ensuite purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, les méthodes industrielles peuvent incorporer des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L'acide benzoïque, 6-(acétylamino)-3-bromo-2-chloro- subit diverses réactions chimiques, notamment :
Réactions de substitution : Les substituants bromo et chloro peuvent être remplacés par d'autres nucléophiles dans des conditions appropriées.
Oxydation et réduction : Le groupe acétylamino peut être oxydé ou réduit pour former différents groupes fonctionnels.
Hydrolyse : Le groupe acétylamino peut être hydrolysé pour produire l'amine correspondante.
Réactifs et conditions courants
Substitution : Des réactifs tels que l'hydroxyde de sodium ou le tert-butylate de potassium dans des solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO) sont couramment utilisés.
Oxydation : Des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Hydrolyse : Des conditions acides ou basiques, utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium, respectivement, facilitent l'hydrolyse.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, les réactions de substitution peuvent produire divers acides benzoïques substitués, tandis que l'oxydation et la réduction peuvent modifier le groupe acétylamino pour former différents dérivés.
Applications de recherche scientifique
L'acide benzoïque, 6-(acétylamino)-3-bromo-2-chloro- a plusieurs applications de recherche scientifique :
Chimie : Il sert de précurseur pour la synthèse de molécules organiques plus complexes et de réactif dans diverses réactions organiques.
Biologie : Le composé est utilisé dans des études relatives à l'inhibition enzymatique et à la liaison aux protéines en raison de ses substituants uniques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent pharmacologique, en particulier dans le développement d'anti-inflammatoires et d'antimicrobiens.
Industrie : Il est utilisé dans la production de produits chimiques spécialisés et comme intermédiaire dans la synthèse de colorants et de pigments.
Mécanisme d'action
Le mécanisme d'action de l'acide benzoïque, 6-(acétylamino)-3-bromo-2-chloro- implique son interaction avec des cibles moléculaires spécifiques. Le groupe acétylamino peut former des liaisons hydrogène avec les sites actifs des enzymes ou des récepteurs, tandis que les substituants bromo et chloro peuvent améliorer l'affinité de liaison par liaison halogène. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Benzoic acid, 6-(acetylamino)-3-bromo-2-chloro- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its unique substituents.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of benzoic acid, 6-(acetylamino)-3-bromo-2-chloro- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes or receptors, while the bromo and chloro substituents can enhance binding affinity through halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l'acide benzoïque : Des composés tels que l'acide 4-acétylamino-3-hydroxybenzoïque et l'acide 3-bromo-4-chlorobenzoïque présentent des similitudes structurales.
Acides benzoïques halogénés : Des composés comme l'acide 3-bromo-4-chlorobenzoïque et l'acide 2-chloro-5-bromobenzoïque sont étroitement liés.
Unicité
L'acide benzoïque, 6-(acétylamino)-3-bromo-2-chloro- est unique en raison de la combinaison spécifique de substituants acétylamino, bromo et chloro. Cette combinaison confère des propriétés chimiques distinctes, telles qu'une réactivité accrue et une affinité de liaison accrue, ce qui le rend précieux pour diverses applications en recherche et dans l'industrie.
Propriétés
Numéro CAS |
125328-77-0 |
|---|---|
Formule moléculaire |
C9H7BrClNO3 |
Poids moléculaire |
292.51 g/mol |
Nom IUPAC |
6-acetamido-3-bromo-2-chlorobenzoic acid |
InChI |
InChI=1S/C9H7BrClNO3/c1-4(13)12-6-3-2-5(10)8(11)7(6)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15) |
Clé InChI |
WVXRVCMRQCVFOT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C(=C(C=C1)Br)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



